Fmoc-aminooxy-PFP ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H14F5NO5 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetate |
InChI |
InChI=1S/C23H14F5NO5/c24-17-18(25)20(27)22(21(28)19(17)26)34-16(30)10-33-29-23(31)32-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31) |
InChI Key |
DDAPVUAIRBGDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Synthetic Strategies for Fmoc Aminooxy Pfp Ester and Its Derivatives
Precursor Synthesis and Functionalization of Aminooxy Moieties
The synthesis of Fmoc-aminooxy-PFP ester begins with the preparation of the core aminooxyacetic acid precursor. A common route to this precursor involves the use of N-hydroxyphthalimide as a starting material. The synthesis generally proceeds by the alkylation of N-hydroxyphthalimide with a two-carbon unit bearing a leaving group, followed by hydrazinolysis to release the aminooxy group.
Functionalization of the aminooxy moiety is primarily centered on its protection to allow for selective reactions at other parts of the molecule. The aminooxy group exhibits increased nucleophilicity compared to a standard primary amine, a phenomenon known as the alpha effect, which makes its protection crucial during subsequent synthetic steps. iris-biotech.de This enhanced reactivity is beneficial for its intended function in forming oxime linkages with aldehydes and ketones. iris-biotech.delouisville.edu The protection of this group with the Fmoc moiety is a key functionalization step, rendering it stable to various reaction conditions while allowing for its selective removal when needed.
The reaction between an aminooxy group and a carbonyl compound (an aldehyde or a ketone) is known as an oximation reaction and results in a stable oxime linkage. louisville.edu This chemoselective ligation is a powerful tool in chemical biology for creating well-defined bioconjugates.
Table 1: Common Precursors and Reagents in Fmoc-aminooxyacetic Acid Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| N-Hydroxyphthalimide | Starting material for the aminooxy moiety. researchgate.netbeilstein-journals.org |
| Bromoacetic acid | Provides the acetic acid backbone. |
| Hydrazine | Reagent for the deprotection of the phthalimide (B116566) group. sigmaaldrich.com |
Methods for Pentafluorophenyl (PFP) Ester Activation of Carboxylic Acids
The activation of the carboxylic acid group of Fmoc-aminooxyacetic acid as a pentafluorophenyl (PFP) ester is a critical step that renders the molecule ready for efficient coupling reactions, particularly in solid-phase peptide synthesis (SPPS). PFP esters are highly reactive and are known to facilitate rapid amide bond formation. uci.edu
A widely used method for the preparation of PFP esters involves the use of a carbodiimide (B86325) coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). In this procedure, the carboxylic acid is treated with pentafluorophenol (B44920) in the presence of DCC. The DCC activates the carboxyl group, which is then attacked by the hydroxyl group of pentafluorophenol to form the active ester.
The efficiency of the PFP ester activation can be enhanced by the addition of catalysts or additives. N-Hydroxybenzotriazole (HOBt) is a common additive used in conjunction with carbodiimides. HOBt can react with the activated carboxylic acid to form an intermediate HOBt-ester, which is less prone to side reactions and can lead to cleaner and more efficient PFP ester formation.
Table 2: Common Reagents for PFP Ester Activation
| Reagent | Function |
|---|---|
| Pentafluorophenol (PFP-OH) | Source of the pentafluorophenyl activating group. |
| Dicyclohexylcarbodiimide (B1669883) (DCC) | Carbodiimide coupling agent for activating the carboxylic acid. libretexts.org |
Orthogonal Protecting Group Strategies in this compound Synthesis
Orthogonal protecting group strategies are fundamental to the successful synthesis of complex molecules like this compound and its subsequent use in peptide synthesis. altabioscience.comustc.edu.cn The core principle of orthogonality is the ability to selectively remove one protecting group in the presence of others by using specific and non-interfering chemical conditions. ustc.edu.cn
In the context of this compound, the primary orthogonal relationship is between the base-labile Fmoc group and acid-labile side-chain protecting groups, commonly the tert-butyl (tBu) group. chempep.comustc.edu.cn The Fmoc group is typically removed using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF), while tBu groups are cleaved with strong acids like trifluoroacetic acid (TFA). altabioscience.comorganic-chemistry.org
The aminooxy functionality itself may require protection in certain synthetic schemes, especially if other reactive groups are to be manipulated. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group for the aminooxy moiety. The Boc group is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, making it orthogonal to the Fmoc group. chemimpex.compolypeptide.com This allows for the selective deprotection of either the N-terminus (Fmoc) or the aminooxy side chain (Boc) during peptide synthesis.
Table 3: Orthogonal Protecting Groups in Fmoc-Aminooxy Chemistry
| Protecting Group | Protected Functionality | Cleavage Condition | Orthogonal To |
|---|---|---|---|
| Fmoc | α-Amino group | Mild base (e.g., Piperidine) altabioscience.com | tBu, Boc |
| tBu | Side-chain carboxyl/hydroxyl | Strong acid (e.g., TFA) ustc.edu.cn | Fmoc |
Scalability and Efficiency in the Preparation of this compound Building Blocks
For the synthesis of the Fmoc-aminooxyacetic acid precursor, optimizing reaction conditions such as temperature, solvent, and stoichiometry is crucial for maximizing yield and minimizing the formation of byproducts. The use of high-purity starting materials is also essential for a clean reaction profile, which simplifies downstream purification.
The PFP ester activation step is generally efficient; however, on a larger scale, the removal of byproducts such as dicyclohexylurea (DCU) from DCC-mediated reactions can be challenging. The choice of solvent and crystallization conditions for the final product is critical for obtaining a high-purity, crystalline solid that is stable for storage and suitable for use in automated peptide synthesizers.
Recent advancements in manufacturing technologies, including flow chemistry and optimized purification techniques, are being explored to improve the efficiency and reduce the environmental impact of large-scale peptide building block production. iris-biotech.de The development of robust and scalable synthetic routes is essential for making these specialized reagents more accessible and affordable for research and pharmaceutical applications. altabioscience.com
Mechanistic Investigations of Fmoc Aminooxy Pfp Ester Reactivity
Nucleophilic Acyl Substitution Mechanisms with PFP Esters
The reaction of a pentafluorophenyl (PFP) ester, such as Fmoc-aminooxy-PFP ester, with a nucleophile proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comrsc.org This class of reactions is fundamental to the formation of amide bonds in peptide synthesis and bioconjugation. PFP esters are categorized as 'active esters' because the pentafluorophenoxy group is an excellent leaving group, making the ester's carbonyl carbon highly susceptible to nucleophilic attack. rsc.org
The mechanism can be described in two primary steps:
Nucleophilic Addition: The reaction is initiated when a nucleophile, typically the lone pair of an amine, attacks the electrophilic carbonyl carbon of the PFP ester. This leads to the breaking of the carbon-oxygen pi bond, with the electrons moving to the carbonyl oxygen. The result is the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon is sp3 hybridized. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed as the lone pair on the oxygen moves back down. Concurrently, the bond between the carbonyl carbon and the pentafluorophenoxy group breaks, expelling the pentafluorophenoxide anion as the leaving group. youtube.com
The high reactivity of PFP esters is attributed to the stability of the resulting pentafluorophenoxide leaving group. The five highly electronegative fluorine atoms on the aromatic ring exert a strong electron-withdrawing inductive effect. This effect delocalizes the negative charge on the phenoxide oxygen, making it a weaker base and, consequently, a better leaving group compared to alkoxides from simple alkyl esters. rsc.orglibretexts.org This enhanced stability facilitates the forward reaction, driving the equilibrium towards the formation of the substitution product. masterorganicchemistry.com In comparison to other common active esters like N-hydroxysuccinimide (NHS) esters, PFP esters are often noted for being less susceptible to hydrolysis, which can lead to more efficient coupling reactions in aqueous environments. broadpharm.com
Kinetic Studies of this compound Aminolysis
The aminolysis of an ester is the reaction with an amine to form an amide. Kinetic studies of this reaction for active esters like this compound are crucial for optimizing peptide coupling and bioconjugation protocols. The rate of aminolysis must significantly exceed the rate of competing hydrolysis, especially when reactions are performed in the presence of water. nih.govresearchgate.net
While specific kinetic data for the aminolysis of this compound is not extensively published, studies on analogous PFP esters and other reactive esters provide a framework for understanding their reactivity. The reaction rate is dependent on several factors, including the nucleophilicity of the attacking amine, the concentration of reactants, and the solvent environment. rsc.org
Kinetic models for the aminolysis of reactive esters in aqueous solutions often consider two competing pathways: the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis). nih.gov The selectivity of the reaction is a key parameter, defined as the ratio of the rate of aminolysis to the rate of hydrolysis.
For related reactive esters, such as nitrophenyl esters, kinetic analyses have been performed to predict optimal reaction conditions. For example, studies on the aminolysis of p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates with D-glucosamine predicted that at an optimal pH of approximately 7.4, the reaction would yield 90-93% of the desired amide product, with the reaction completing in 2-3 hours. nih.gov Fmoc-amino acid PFP esters are known to be stable yet highly reactive building blocks used in automated solid-phase peptide synthesis (SPPS), where rapid and efficient coupling is essential. bachem.com
| Reactive Ester System | Amine Nucleophile | Predicted Optimal pH | Predicted Amide Yield | Predicted Reaction Time (99% consumption) | Reference |
|---|---|---|---|---|---|
| p-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | D-glucosamine | 7.41 | 90% | ~2 hours | nih.gov |
| m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | D-glucosamine | 7.46 | 93% | ~3 hours | nih.gov |
This table presents predictive kinetic data for analogous reactive ester systems to illustrate the parameters considered in aminolysis studies. Data for this compound itself may vary.
Role of the Aminooxy Group in Targeted Ligation Reactions
The aminooxy group (-O-NH₂) of the this compound provides a distinct and highly specific reactivity that is orthogonal to the PFP ester. This functionality is central to its use in targeted ligation reactions, most notably oxime ligation. rsc.org Oxime ligation is a chemoselective reaction between an aminooxy compound and an aldehyde or a ketone, forming a stable oxime bond. rsc.orgrsc.org
The aminooxy group exhibits enhanced nucleophilicity compared to a primary amine of similar basicity, a phenomenon known as the "alpha effect". acs.orgnih.gov This effect is attributed to the presence of the adjacent oxygen atom with its lone pair of electrons, which destabilizes the ground state of the nucleophile and stabilizes the transition state of the reaction, thereby increasing the reaction rate. nih.gov This heightened reactivity allows aminooxy groups to react efficiently with carbonyl compounds under mild conditions where typical amines would react slowly or not at all. nih.gov
The bifunctional nature of this compound allows for a powerful two-step conjugation strategy.
First, the PFP ester end of the molecule can be reacted with a primary amine on a target molecule (e.g., a protein or peptide) via nucleophilic acyl substitution to form a stable amide bond.
Following this initial conjugation and purification, the Fmoc protecting group on the aminooxy moiety can be removed under basic conditions (e.g., with piperidine). rsc.org This reveals the free aminooxy group.
The newly exposed aminooxy group is then available for a second, highly specific ligation reaction with a molecule bearing an aldehyde or ketone group. rsc.org
This sequential approach enables the precise and controlled assembly of complex bioconjugates. The Fmoc-protected aminooxy group is stable under standard peptide synthesis and oxidative folding conditions, allowing it to be carried through multiple synthetic steps before its intended ligation reaction. rsc.orgrsc.org
Influence of Reaction Conditions on Coupling Efficiency and Selectivity
The efficiency and selectivity of reactions involving this compound are highly dependent on the chosen reaction conditions for both the PFP ester coupling and the subsequent oxime ligation.
For PFP Ester Aminolysis (Amide Bond Formation):
Solvent: The choice of solvent is critical. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used as they effectively dissolve the reactants and facilitate the reaction without competing as nucleophiles. broadpharm.comnih.gov
Base: While PFP esters can react with primary amines without a base, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often employed. bachem.com The base deprotonates the ammonium (B1175870) salt of the amine component, regenerating the more nucleophilic free amine. However, the choice and amount of base must be carefully controlled to minimize side reactions, such as racemization of the amino acid residue. bachem.comnih.gov
Temperature: Amide coupling reactions with PFP esters are typically run at room temperature. broadpharm.com While elevated temperatures can increase the reaction rate, they can also increase the risk of side reactions. nih.gov
Additives/Catalysts: In some solid-phase peptide synthesis protocols, additives like 1-hydroxybenzotriazole (B26582) (HOBt) have been used with PFP esters to facilitate amide bond formation and suppress side reactions. nih.gov
For Aminooxy Group Ligation (Oxime Bond Formation):
pH: The rate of oxime formation is strongly pH-dependent. The reaction is typically fastest in a slightly acidic buffer, with an optimal pH range of 4 to 5. rsc.org This pH represents a compromise: it is acidic enough to catalyze the dehydration step of the mechanism but not so acidic as to cause extensive protonation of the aminooxy nucleophile, which would render it non-reactive.
Solvent: While often performed in aqueous buffers, oxime ligations can be accelerated in organic solvents or aqueous-organic mixtures. The use of solvents like acetonitrile (B52724) (ACN) or DMF can allow for higher reactant concentrations, which drives the reaction kinetics forward, enabling complete ligation in minutes or even seconds. rsc.org
| Reaction Type | Parameter | Typical Condition | Rationale / Effect | Reference |
|---|---|---|---|---|
| PFP Ester Aminolysis | Solvent | DMF, DMSO | Aprotic polar; good reactant solubility. | broadpharm.comnih.gov |
| Base | DIPEA (optional) | Deprotonates amine salt; can increase racemization risk. | bachem.com | |
| Temperature | Room Temperature | Balances reaction rate and prevention of side reactions. | broadpharm.com | |
| Additives | HOBt | Can facilitate coupling and suppress side reactions. | nih.gov | |
| Oxime Ligation | pH | 4.0 - 5.0 | Optimal balance between carbonyl activation and nucleophile availability. | rsc.org |
| Catalyst | Aniline, p-phenylenediamine | Forms a more reactive iminium intermediate, accelerating the reaction. | rsc.orgnih.gov | |
| Solvent | Aqueous buffer, ACN, DMF | Organic co-solvents can increase reactant concentration and reaction rate. | rsc.org |
Applications of Fmoc Aminooxy Pfp Ester in Bioconjugation and Chemical Biology
Integration into Solid-Phase Peptide Synthesis (SPPS) for Functional Peptides
Solid-phase peptide synthesis is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support. bachem.com The use of Fmoc-aminooxy-PFP ester as a building block in standard Fmoc-based SPPS protocols introduces a unique functional handle into the peptide sequence, significantly expanding its potential applications. mdpi.comchempep.com
Incorporation of Aminooxy Tags into Peptide Sequences
The primary application of this compound in SPPS is the site-specific incorporation of an aminooxy group into a growing peptide chain. mdpi.com The synthesis cycle leverages the distinct properties of the reagent's functional groups. The PFP ester is a highly reactive leaving group that facilitates a rapid and efficient coupling reaction with the free N-terminal amine of the peptide-resin. rsc.orgchempep.com
During this coupling step, the Fmoc group protects the nucleophilic aminooxy moiety, preventing unwanted side reactions. nih.gov This Fmoc group is stable under the coupling conditions but can be cleanly removed in a subsequent deprotection step using a piperidine (B6355638) solution, a standard procedure in Fmoc-SPPS. creative-peptides.com This process leaves the aminooxy group available for further modification or exposes the N-terminus for the addition of the next amino acid. By strategically introducing this reagent during synthesis, a peptide can be synthesized with a latent aminooxy tag at a specific, predetermined position. mdpi.com This "aminooxy-tagged" peptide can then be cleaved from the resin and used in subsequent ligation reactions. mdpi.comnih.gov
Synthesis of Complex Peptidomimetics and Peptidic Linkers
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability or bioactivity. springernature.com The incorporation of an aminooxy group via this compound provides a powerful tool for creating these complex molecules. After the primary peptide sequence is assembled on the solid support, the uniquely reactive aminooxy handle can serve as an anchor point for post-synthetic modifications. mdpi.com
This allows for the attachment of various molecules, including non-peptidic scaffolds, small molecules, or carbohydrate moieties, through stable oxime bond formation. nih.goviris-biotech.de This approach enables the construction of intricate peptidomimetics and branched peptidic linkers that would be difficult to assemble using only standard amino acid building blocks. The chemoselective nature of the oxime ligation ensures that the modification occurs only at the intended aminooxy site, preserving the integrity of other functional groups within the peptide. iris-biotech.de
Site-Specific Protein Modification and Labeling
The functional groups within this compound provide dual capabilities for protein modification. The PFP ester allows for amine-reactive conjugation, while the aminooxy group enables highly specific oxime ligation, a cornerstone of bioorthogonal chemistry. core.ac.uk
Amine-Reactive Bioconjugation Strategies with PFP Esters
Pentafluorophenyl esters are highly activated esters that react efficiently with nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a protein. thieme-connect.comtocris.com This reaction forms a stable amide bond. While this compound could theoretically be used to directly label a protein in solution, this would typically result in stochastic modification at multiple accessible amine sites.
A more controlled strategy involves first synthesizing a peptide or linker containing an aminooxy group (as described in section 4.1) and then using other well-established amine-reactive crosslinkers to attach this peptide to the target protein. PFP esters, in general, are valued in bioconjugation because they exhibit greater hydrolytic stability compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions in aqueous buffers. thieme-connect.comprecisepeg.combroadpharm.com This reactivity makes PFP ester-based reagents valuable tools for attaching various payloads to proteins. tocris.comwindows.net
Oxime Ligation via the Aminooxy Moiety for Protein Conjugation
The most powerful application of the aminooxy group is its participation in oxime ligation. This bioorthogonal reaction involves the chemoselective coupling of an aminooxy group with an aldehyde or ketone to form a highly stable oxime bond. nih.govrsc.org The reaction proceeds under mild, physiological conditions (typically pH 6.5-7.5) and does not interfere with native biological functional groups, making it ideal for modifying sensitive biomolecules like proteins. core.ac.uk
For site-specific protein modification, a unique aldehyde or ketone handle can be introduced into the protein sequence, often through genetic code expansion or enzymatic modification of a specific residue. core.ac.uk A peptide or labeling reagent functionalized with an aminooxy group (prepared using this compound) can then be directed exclusively to this engineered site. This strategy allows for the precise, covalent attachment of probes, tags, or therapeutic agents to a predetermined location on the protein, preserving its native structure and function. core.ac.uk
| Feature | Oxime Ligation (Aminooxy + Aldehyde) | Amine-Reactive Conjugation (PFP/NHS Ester + Amine) |
| Specificity | Highly site-specific when paired with a unique aldehyde/ketone tag. core.ac.uk | Stochastic; reacts with multiple accessible lysines and the N-terminus. tocris.com |
| Reaction pH | Optimal at pH 6.5-7.5. windows.net | Optimal at pH 7.2-9.0. tocris.comwindows.net |
| Bond Stability | Forms a highly stable oxime bond (C=N-O). nih.govrsc.org | Forms a stable amide bond. windows.net |
| Bioorthogonality | High; the reacting groups are generally absent in biological systems. nih.gov | Moderate; primary amines are abundant on protein surfaces. |
Nucleic Acid Functionalization and Oligonucleotide Conjugate Synthesis
Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the biological targeting or cell-penetrating capabilities of peptides with the sequence-specific recognition of nucleic acids. researchgate.netbiomers.net These conjugates are valuable in diagnostics, therapeutics, and nanotechnology. nih.govscispace.com The synthesis of POCs often requires robust and chemoselective ligation strategies to link the two distinct biomolecules.
This compound is a valuable reagent in the modular synthesis of POCs. A common strategy involves the separate solid-phase synthesis of the peptide and the oligonucleotide, followed by their conjugation in solution. nih.govresearchgate.net Using this compound, a peptide can be synthesized with a terminal or internal aminooxy handle. mdpi.com Separately, an oligonucleotide can be synthesized with a modification that introduces a reactive aldehyde group, often at the 3' or 5' terminus. researchgate.net
The two purified fragments can then be joined via oxime ligation. This approach is highly efficient and avoids compatibility issues between the different chemistries required for peptide and oligonucleotide synthesis. researchgate.netbiomers.net The stability and specificity of the resulting oxime bond ensure the formation of a well-defined conjugate, making this a preferred method for creating functional POCs for a wide range of biological applications. iris-biotech.de
Fmoc Aminooxy Pfp Ester in the Construction of Complex Molecular Architectures
Design and Synthesis of PROTAC Linkers and Related Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component that dictates the efficacy of the resulting degrader. nih.govnih.gov
Fmoc-aminooxy-PFP ester serves as a valuable alkyl/ether-based PROTAC linker building block. medchemexpress.com Its utility lies in the differential reactivity of its functional groups, which allows for a stepwise and controlled assembly of the PROTAC molecule.
PFP Ester Reactivity: The pentafluorophenyl ester is a highly efficient acylating agent that readily reacts with nucleophiles, particularly primary and secondary amines, to form stable amide bonds. frontiersin.orgaxispharm.com This reactivity is exploited to conjugate the linker to the E3 ligase ligand, which often incorporates an available amine handle. Compared to other active esters like N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis, offering higher reaction efficiency in aqueous environments. axispharm.com
Fmoc-Protected Aminooxy Group: The aminooxy group is protected by the Fmoc group, which is stable during the initial conjugation step but can be selectively removed under mild basic conditions (e.g., using piperidine). springernature.com
Oxime Ligation: Once deprotected, the resulting free aminooxy group provides a powerful tool for the second conjugation step. It reacts specifically with aldehydes or ketones on the target-binding ligand to form a stable oxime linkage. This bioorthogonal reaction is highly chemoselective and proceeds under mild conditions, preserving the integrity of complex biological molecules.
This sequential approach allows for the modular construction of PROTAC libraries where the nature of the linker, its length, and its attachment points can be systematically varied to optimize the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govsigmaaldrich.com
| Feature of this compound | Role in PROTAC Synthesis |
| Pentafluorophenyl (PFP) Ester | Reacts with an amine on the E3 ligase ligand to form a stable amide bond. |
| Aminooxy Group (Fmoc-protected) | Provides a chemoselective handle for conjugation to the target protein ligand after deprotection. |
| Fmoc Protecting Group | Allows for sequential, controlled conjugation of the two different ligands. |
Assembly of Multi-Component Bioconjugates and Supramolecular Systems
The construction of multi-component bioconjugates—molecules that integrate different functional units like targeting ligands, imaging agents, and therapeutic payloads—requires robust and orthogonal conjugation strategies. chemrxiv.org this compound provides a scaffold for such assemblies. The PFP ester can be used to attach the linker to a primary biomolecule, such as a protein or peptide, via reaction with lysine (B10760008) side chains or the N-terminus. Following Fmoc deprotection, the aminooxy group is available for the specific introduction of a second component functionalized with a ketone or aldehyde, enabling the creation of well-defined, dual-functionalized constructs. chemrxiv.org
Furthermore, the Fmoc group itself is a well-established driver of supramolecular self-assembly. mdpi.comnih.gov The planar, aromatic fluorenyl rings can interact through π-π stacking, while the carbamate (B1207046) linkage can participate in hydrogen bonding. mdpi.com This property is exploited to form ordered nanostructures, such as nanofibers and hydrogels, from Fmoc-peptide or Fmoc-amino acid conjugates. mdpi.comnih.gov By incorporating this compound into a molecular design, it is possible to create precursors for self-assembling systems. After conjugation to other molecular entities, the resulting amphiphilic molecule can self-assemble into complex supramolecular architectures, a process that can be triggered by changes in environmental conditions or enzymatic activity. researchgate.net These systems have applications in creating scaffolds for tissue engineering and vehicles for drug delivery. mdpi.com
| Functional Group | Application in Assembly |
| PFP Ester | Covalent attachment to amine-containing biomolecules. |
| Aminooxy Group | Chemoselective ligation of carbonyl-containing molecules. |
| Fmoc Group | Induces supramolecular self-assembly via π-π stacking and hydrogen bonding. |
Development of Chemical Probes and Imaging Agents
Chemical probes are essential tools for studying protein function and validating drug targets. nih.govnih.gov this compound can be utilized in the modular synthesis of activity-based and affinity-based probes. frontiersin.org For instance, a small molecule inhibitor (the affinity component) with an amine handle can be coupled to the PFP ester. After Fmoc removal, the exposed aminooxy group can be ligated to a reporter tag (e.g., a fluorophore or biotin) that has been derivatized with an aldehyde or ketone. This modularity allows for the rapid generation of different probes from a common intermediate. frontiersin.org
The aminooxy functionality is particularly useful for creating probes that can "trap" or label biomolecules containing reactive carbonyls, which can arise from post-translational modifications or metabolic processes. researchgate.net In this context, the PFP ester could be used to attach a reporter tag first, and the aminooxy group would serve as the reactive warhead of the probe.
In the field of molecular imaging, particularly positron emission tomography (PET), chelating agents or prosthetic groups containing radioisotopes must be attached to a targeting vector. nih.govnih.gov The conjugation chemistry offered by this compound is well-suited for this purpose. The PFP ester can link the molecule to a tumor-targeting peptide or antibody fragment, while the aminooxy group can form a stable oxime bond with a radiolabeled aldehyde or ketone, facilitating the synthesis of targeted PET imaging agents. nih.gov
Strategies for Controlled Release and Targeted Delivery in Research Models
The development of systems for controlled release and targeted delivery is crucial for enhancing the efficacy and minimizing the off-target effects of therapeutic agents in research settings. The self-assembling properties of the Fmoc group can be harnessed to create hydrogel-based depots for the controlled release of entrapped molecules. mdpi.com By designing a molecule where a therapeutic agent is linked via the PFP ester or aminooxy group, the entire conjugate can co-assemble, creating a localized depot from which the agent is slowly released as the hydrogel matrix degrades or swells.
For targeted delivery, this compound can act as the central linker in antibody-drug conjugate (ADC) or peptide-drug conjugate research. A typical strategy involves:
Reacting the PFP ester with an amine on the targeting antibody or peptide.
Removing the Fmoc protecting group.
Conjugating a carbonyl-modified payload (e.g., a cytotoxic agent) to the liberated aminooxy group.
This approach allows for the site-specific and stable attachment of payloads to targeting moieties, enabling the investigation of targeted therapies in preclinical research models. The stability of the resulting oxime linkage is advantageous for ensuring that the payload remains attached to the delivery vehicle until it reaches the target site.
Methodological Considerations and Optimization in Research Utilizing Fmoc Aminooxy Pfp Ester
Compatibility with Orthogonal Protecting Group Strategies
The strategic use of Fmoc-aminooxy-PFP ester in chemical synthesis, particularly in peptide and conjugate chemistry, is fundamentally reliant on its compatibility with orthogonal protecting group strategies. Orthogonality in this context refers to the use of multiple classes of protecting groups within a single molecule that can be removed under distinct chemical conditions without affecting the others. iris-biotech.de This allows for the selective deprotection of specific functional groups at various stages of a synthetic sequence, which is crucial for the construction of complex molecules like modified peptides, peptidomimetics, and other conjugates.
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, typically removed using a secondary amine such as piperidine (B6355638). iris-biotech.de This characteristic forms the basis of its orthogonality with several other widely used protecting groups that are stable to basic conditions. The pentafluorophenyl (PFP) ester, being an activated ester for coupling reactions, is generally compatible with the conditions used for both the application and removal of these orthogonal groups.
Key orthogonal protecting groups compatible with the Fmoc strategy include:
tert-Butoxycarbonyl (Boc): The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de The combination of Fmoc for α-amino group protection and tert-butyl (tBu)-based groups for side-chain protection (e.g., Asp(OtBu), Ser(tBu)) is one of the most common orthogonal strategies in solid-phase peptide synthesis (SPPS). iris-biotech.debiosynth.com The distinct removal conditions—base for Fmoc and acid for Boc/tBu—ensure selective deprotection. Research has shown that PFP ester activation methods are compatible with building blocks protected by both Fmoc and Boc groups. nih.gov
Benzyloxycarbonyl (Cbz or Z): The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst) or under strong acidic conditions. biosynth.com Its stability to the basic conditions used for Fmoc removal and the milder acidic conditions used for Boc removal makes it a valuable component in more complex orthogonal schemes. Synthetic methods for creating Fmoc-protected building blocks and their subsequent activation as PFP esters have proven to be compatible with Cbz-protected intermediates. nih.gov
Allyloxycarbonyl (Alloc) and Allyl (All) Esters: Alloc and All groups are removed under neutral conditions using a palladium(0) catalyst, often Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. nih.govrsc.org This removal mechanism is orthogonal to both the base-labile Fmoc group and the acid-labile Boc/tBu groups. This three-dimensional orthogonality is particularly useful for on-resin cyclization of peptides or for selective side-chain modifications where an amino or carboxyl group needs to be unmasked while the N-terminal Fmoc and other side-chain protections remain intact. nih.gov
The compatibility of this compound with these protecting groups allows for a modular and flexible approach to synthesis. Researchers can design multi-step synthetic routes involving sequential deprotection and modification steps, confident that the removal of one type of protecting group will not compromise the integrity of the others or the activated PFP ester.
Minimization of Side Reactions in PFP Ester Coupling
While pentafluorophenyl (PFP) esters are highly reactive and efficient for forming amide or oxime bonds, side reactions can occur, potentially leading to impurities and reduced yields. Minimizing these undesirable pathways is critical for the successful application of this compound in synthesis.
One of the primary side reactions to consider is the premature cleavage of the Fmoc protecting group. The Fmoc group is sensitive to basic conditions. nih.gov If the coupling reaction is performed in the presence of strong, non-hindered bases, or if the substrate amine is itself sufficiently basic, it can lead to partial deprotection of the Fmoc group. This can result in the formation of dimers or polymers if the newly liberated aminooxy group reacts with another molecule of the PFP ester. To mitigate this, the choice of base is crucial. Hindered bases such as diisopropylethylamine (DIPEA) are often preferred over less hindered amines because they are less likely to attack the fluorenylmethine proton, thus minimizing premature Fmoc removal.
Another potential side reaction is the hydrolysis of the PFP ester. PFP esters, like other activated esters, are susceptible to hydrolysis, especially in the presence of water and base. This reaction converts the activated ester back into the corresponding carboxylic acid, rendering it inactive for the desired coupling reaction. Therefore, reactions should be conducted under anhydrous conditions, using dry solvents and reagents to minimize water content.
Racemization can be a concern when coupling amino acid derivatives. However, PFP esters are known to have a high ratio of coupling rate to racemization rate (k_coup / k_rac), which makes them advantageous over some other activation methods in minimizing the loss of stereochemical integrity. google.com Pre-forming the stable PFP ester of Fmoc-aminooxyacetic acid before its introduction into the coupling reaction, rather than using in-situ activation methods, can also help to avoid side reactions associated with the coupling reagents themselves. For instance, using carbodiimides for in-situ activation can sometimes lead to the formation of N-acylurea byproducts. By using a pre-activated, bench-stable PFP ester, the formation of such byproducts is avoided. nih.gov
Finally, dimerization of the building blocks can occur, particularly with traditional in-situ activation strategies. The use of pre-activated PFP esters helps to minimize this self-coupling by allowing the activated monomer to be added directly to the amine on a solid support or in solution, without the presence of excess coupling reagents that could promote dimerization. nih.gov
Optimization of Reaction Conditions for Diverse Substrates
The optimal reaction conditions for coupling this compound can vary significantly depending on the nature of the substrate to which it is being conjugated. Factors such as the steric hindrance of the target molecule, its solubility, and the presence of other functional groups necessitate careful tuning of parameters like solvent, temperature, stoichiometry, and reaction time to achieve high yields and purity.
Solvent Choice: The solvent must be capable of dissolving both the this compound and the substrate. Common solvents for such couplings include dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF). conju-probe.com For substrates with poor solubility, co-solvent systems may be employed. For example, in the synthesis of certain spiroligomers, a mixture of DCM and methanol was used to improve the solubility of diastereomers, thereby enhancing the efficiency of subsequent reactions. nih.gov The solvent should be anhydrous to prevent hydrolysis of the PFP ester.
Stoichiometry and Concentration: The stoichiometry of the reactants is a critical parameter. Often, a slight excess of the this compound (e.g., 1.1 to 1.5 equivalents) is used to drive the reaction to completion, especially when conjugating to a valuable or complex substrate. However, using a large excess can complicate purification. In solid-phase synthesis, a 2-fold excess of monomer has been reported as sufficient for efficient coupling cycles. researchgate.net Reactions are typically run at a concentration that balances solubility and reaction rate, avoiding conditions that are so dilute they slow the reaction or so concentrated they risk precipitation or side reactions.
Temperature and Reaction Time: PFP ester couplings are often performed at room temperature. However, for sterically hindered or less reactive substrates, gentle heating may be required to increase the reaction rate. Conversely, for highly sensitive substrates, reactions may be carried out at lower temperatures (e.g., 0 °C) to minimize potential side reactions. google.com Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight, ensuring the reaction goes to completion without significant degradation of products or reactants.
Use of Additives and Bases: While many PFP ester couplings proceed efficiently without additives, in some cases, a non-nucleophilic base like DIPEA is added to scavenge the pentafluorophenol (B44920) byproduct or to ensure the nucleophile (if it is an amine salt) is in its free base form. For aminooxy couplings to carbonyls to form oximes, the reaction is often catalyzed by an acid, or more commonly, proceeds optimally in a buffered system (e.g., acetate or aniline buffer) to maintain a pH around 4-5, where oxime formation is most efficient.
The optimization process is often empirical, requiring systematic variation of these parameters to find the ideal conditions for each unique substrate.
Purification and Isolation Methodologies for Conjugates
Following the successful conjugation of this compound to a substrate, the desired product must be isolated from unreacted starting materials, reagents, and the pentafluorophenol (Pfp-OH) byproduct. The choice of purification methodology depends heavily on the chemical properties of the conjugate, such as its polarity, solubility, and stability, as well as the scale of the reaction.
Chromatographic Techniques:
Flash Column Chromatography: This is the most common method for purifying small to medium-scale solution-phase reactions. The crude reaction mixture is loaded onto a stationary phase, typically silica gel, and eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The lipophilic nature of the Fmoc group often means that the conjugate will have moderate polarity, allowing for good separation from the highly polar Pfp-OH byproduct and other potential impurities. Solid loading the crude mixture onto an adsorbent like Celite can improve separation efficiency. nih.gov
High-Performance Liquid Chromatography (HPLC): For high-purity applications or for separating very similar compounds, reversed-phase HPLC (RP-HPLC) is the method of choice. The N-terminal Fmoc group provides a convenient and strong chromophore for UV detection, as well as a lipophilic handle that facilitates purification by RP-HPLC. researchgate.net This is particularly useful for purifying peptides and other biomolecules where subtle differences in sequence or modification can be resolved. A gradient of an organic solvent (like acetonitrile) in water, often with an acid modifier like TFA, is used for elution.
Non-Chromatographic Techniques:
Extraction: A simple aqueous workup can often be used as a first-pass purification step. The reaction mixture is dissolved in an organic solvent (e.g., ethyl acetate or DCM) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic Pfp-OH byproduct. Subsequent washes with water and brine can remove other water-soluble impurities before the organic layer is dried and concentrated.
Precipitation/Crystallization: If the desired conjugate is a stable, crystalline solid and the impurities have different solubility profiles, crystallization can be an effective purification method. Alternatively, if the product is a large molecule like a modified peptide cleaved from a resin, it can often be precipitated from the cleavage cocktail by adding a non-polar solvent like cold diethyl ether.
Solid-Phase Extraction (SPE): For desalting or rapid cleanup, SPE cartridges can be used. For example, a reversed-phase cartridge can be used to bind the Fmoc-containing conjugate, allowing polar impurities to be washed away, after which the product is eluted with a higher concentration of organic solvent.
In solid-phase synthesis, purification is simplified as excess reagents and byproducts are washed away from the resin-bound product after each step. The final purification of the cleaved product is then typically performed by precipitation followed by RP-HPLC. researchgate.net
Emerging Research Directions and Future Scope
Novel Applications in Synthetic Chemistry and Chemical Biology
The application of Fmoc-aminooxy-PFP ester and related PFP esters is expanding beyond traditional peptide synthesis into more complex and novel areas of synthetic chemistry and chemical biology. These reagents are proving instrumental in constructing intricate molecular architectures and probing biological systems.
A primary area of innovation lies in its use for synthesizing complex peptides and peptide modifications. PFP esters of Fmoc-protected amino acids are highly reactive, which allows for rapid and efficient amide bond formation, minimizing side reactions that can occur with in-situ activation methods. nih.gov This high reactivity is particularly advantageous in solid-phase peptide synthesis (SPPS), including the synthesis of challenging sequences. nih.govrsc.org
Furthermore, the aminooxy group is a key functional handle for oxime ligation, a highly chemoselective reaction used to form stable oxime bonds under mild conditions. univie.ac.at This has been exploited for the post-synthesis modification of peptides and proteins. Researchers have developed strategies to incorporate the Fmoc-protected aminooxy group into peptides during SPPS. nih.govmdpi.com After synthesis and purification, the Fmoc group is removed, and the liberated aminooxy group can be reacted with an aldehyde or ketone to introduce a wide variety of functionalities, such as fluorescent labels, carbohydrates, or other peptides. univie.ac.atnih.govnih.govresearchgate.net This "on-demand" bioconjugation is particularly useful for preparing sensitive molecules like radiotracers. univie.ac.at
Recent research also highlights the use of PFP esters in the synthesis of non-peptidic structures. For instance, they have been employed in the development of highly functionalized spiroligomers, which are oligomers with unique three-dimensional structures, using Fmoc/tBu solid-phase synthesis strategies. nih.govresearchgate.net The stability and reactivity of the PFP ester building blocks are crucial for the successful assembly of these complex molecules. nih.gov Another novel application is in the synthesis of α,α-dideuterio alcohols, where PFP esters act as highly chemoselective ketyl radical precursors, showcasing their versatility in broader organic synthesis. organic-chemistry.org
| Research Area | Application of this compound or Related PFP Esters | Key Findings |
| Difficult Peptide Synthesis | Used as pre-activated monomers in SPPS. rsc.org | Enables high-purity synthesis of complex peptide sequences by promoting facile amide bond coupling. nih.gov |
| Oxime Ligation | Provides a stable Fmoc-protected aminooxy handle for post-synthetic modification. nih.govmdpi.com | Allows for on-demand, chemoselective conjugation of peptides with various molecules (e.g., sugars, labels) after folding and purification. univie.ac.atnih.gov |
| Spiroligomer Synthesis | Employed as bench-stable building blocks in automated solid-phase synthesis. nih.govresearchgate.net | Pre-activation as PFP esters minimizes dimerization and facilitates the assembly of stereochemically diverse spiroligomers. nih.gov |
| Isotope Labeling | Serves as a highly reactive ketyl precursor for deuteration reactions. organic-chemistry.org | Enables highly chemoselective synthesis of α,α-dideuterio alcohols with excellent deuterium (B1214612) incorporation, useful in medicinal chemistry. organic-chemistry.org |
Development of Automated Synthesis Protocols
The properties of this compound are well-suited for the advancement of automated synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). The general Fmoc/t-Bu protecting-group strategy is the most commonly used approach in automated SPPS due to its mild deprotection conditions, which are compatible with a wide range of peptide modifications. nih.govbeilstein-journals.orgnih.gov
Researchers are leveraging these benefits to develop fully automated protocols for the synthesis of complex biomolecules. For example, microwave-assisted automated synthesizers are being used to assemble highly functionalized spiroligomers from Fmoc-protected, PFP-activated building blocks. nih.govresearchgate.net Microwave heating can accelerate the coupling and deprotection steps, further enhancing the speed and efficiency of the automated process. nih.gov Similarly, automated platforms are being developed for the synthesis of peptide thioesters, which are crucial intermediates for protein synthesis via native chemical ligation. researchgate.netnih.govresearchgate.net These methods often rely on Fmoc-based strategies where the stability and reactivity of the building blocks are paramount. nih.govresearchgate.net
| Automation Aspect | Role of Fmoc-Protected PFP Esters | Advantages in Automated Protocols |
| Coupling Efficiency | Serve as pre-activated amino acid monomers. nih.gov | Avoids exposing the peptide to activating reagents, reducing side reactions and improving crude product purity. nih.gov |
| Synthesis Speed | High reactivity leads to rapid amide bond formation. highfine.com | Shortens coupling times, increasing the overall throughput of automated peptide synthesizers. nih.govnih.gov |
| Complex Molecules | Used as stable building blocks for non-peptidic structures. nih.govresearchgate.net | Enables the automated synthesis of complex architectures like spiroligomers and peptide thioesters. researchgate.netresearchgate.netnih.gov |
| Microwave-Assisted SPPS | Compatible with microwave heating protocols. nih.govmdpi.com | Further accelerates synthesis cycles, leading to rapid production of desired peptides and oligomers. nih.govresearchgate.net |
Innovations in Bioconjugation Technologies
This compound is at the forefront of innovations in bioconjugation, the process of linking molecules to proteins, peptides, or other biomolecules. Its dual functionality is key to its utility: the PFP ester provides a highly efficient means of coupling to amine groups, while the Fmoc-protected aminooxy group offers a versatile handle for subsequent, orthogonal ligation.
PFP esters are increasingly favored over more traditional N-hydroxysuccinimidyl (NHS) esters for amine-reactive conjugations. precisepeg.com This is because PFP esters are less susceptible to spontaneous hydrolysis in aqueous media, which enhances reaction efficiency and provides a more stable reagent for bioconjugation kits. precisepeg.comwikipedia.org This stability is particularly valuable when modifying complex biomolecules like antibodies or proteins.
The protected aminooxy moiety is central to a powerful "on-demand" bioconjugation strategy. The Fmoc group is stable during standard peptide synthesis and subsequent purification and folding steps. univie.ac.atnih.gov Once the biomolecule is in its final, correctly folded state, the Fmoc group can be cleanly removed to unmask the reactive aminooxy group. This group can then be specifically reacted with an aldehyde or ketone on another molecule via oxime ligation. univie.ac.atmdpi.com This approach provides excellent control over the conjugation site and timing, which is critical for producing well-defined bioconjugates such as antibody-drug conjugates (ADCs). axispharm.comcreative-biolabs.com
This methodology is being used to create a diverse range of bioconjugates:
PEGylated Molecules: Linkers containing an Fmoc-aminooxy group and an NHS or PFP ester are used to attach polyethylene (B3416737) glycol (PEG) chains to drugs or proteins, improving their pharmacokinetic properties. axispharm.comcreative-biolabs.com
Multivalent Platforms: Oxime ligation is used to attach multiple peptide or carbohydrate units to a central scaffold, creating multivalent constructs for studying biological interactions. nih.govresearchgate.net
Modified Disulfide-Rich Peptides: The stability of the Fmoc-protected aminooxy group to oxidative folding conditions makes it possible to produce and then specifically label complex, disulfide-bonded peptides that are otherwise difficult to modify. univie.ac.atnih.gov
| Bioconjugation Feature | Role of this compound | Key Innovation |
| Enhanced Stability | PFP ester is less prone to hydrolysis than NHS esters. precisepeg.comwikipedia.org | Leads to more efficient and reliable conjugation reactions in aqueous buffers. precisepeg.com |
| Orthogonal Ligation | Provides a protected aminooxy handle for oxime chemistry. mdpi.com | Allows for a two-step conjugation process: initial attachment via the ester, followed by a highly selective oxime ligation. |
| "On-Demand" Labeling | Fmoc protection is stable to peptide synthesis and folding conditions. univie.ac.atnih.gov | Enables labeling of fully folded and purified biomolecules, preserving their structure and function. nih.gov |
| Complex Conjugates | Used in linkers for ADCs and PEGylation. axispharm.comcreative-biolabs.com | Facilitates the controlled construction of sophisticated therapeutic and diagnostic agents. axispharm.com |
Exploration of this compound in Material Science and Nanotechnology
The principles of self-assembly and surface functionalization that make Fmoc-protected molecules valuable in biology are now being explored in material science and nanotechnology. While direct applications of this compound are emerging, the known properties of its constituent parts—the Fmoc group, the aminooxy handle, and the PFP ester—point to significant future potential.
The Fmoc group itself is a well-known "low molecular weight gelator." Fmoc-derivatized amino acids can self-assemble in water to form hydrogels, which are water-swollen networks with applications in tissue engineering and drug delivery. nih.govnih.govrsc.orgresearchgate.net The formation of these materials is driven by a combination of hydrogen bonding and π–π stacking interactions between the fluorenyl groups. nih.govnih.gov By incorporating an aminooxy group into these gel-forming building blocks, it becomes possible to create "smart" hydrogels that can be functionalized post-assembly via oxime ligation. This would allow for the covalent attachment of bioactive molecules, such as growth factors or cell-adhesion peptides, within the hydrogel matrix.
In nanotechnology, PFP esters are used for the surface modification of materials. precisepeg.commdpi.com Their ability to react efficiently with amine groups makes them suitable for functionalizing nanoparticles, sensor surfaces, and other interfaces. precisepeg.comnd.edu By using this compound, a surface could first be functionalized with the protected aminooxy group. Subsequent deprotection and oxime ligation would then allow for the controlled and oriented attachment of biomolecules to the material's surface. This strategy could be employed to create:
Biosensors: Immobilizing enzymes or antibodies on a sensor chip.
Targeted Nanoparticles: Attaching targeting ligands to nanoparticles for drug delivery. precisepeg.com
Anti-fouling Surfaces: Creating surfaces that resist non-specific protein adsorption. mdpi.com
The combination of a robust surface anchoring chemistry (PFP ester) with a versatile and bio-orthogonal ligation handle (aminooxy) makes this compound a promising tool for developing the next generation of functional materials and nanodevices.
Compound Name Reference Table
| Abbreviation/Common Name | Full Chemical Name |
| This compound | (9H-fluoren-9-yl)methyl (2,3,4,5,6-pentafluorophenyl) (aminooxy)carbamate |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| PFP | Pentafluorophenyl |
| NHS | N-hydroxysuccinimidyl |
| SPPS | Solid-Phase Peptide Synthesis |
| ADC | Antibody-Drug Conjugate |
| PEG | Polyethylene glycol |
| HOBt | Hydroxybenzotriazole |
| DMF | Dimethylformamide |
| TFA | Trifluoroacetic acid |
| DIPEA | N,N-diisopropylethylamine |
| Cbz | Carboxybenzyl |
| Boc | tert-butyloxycarbonyl |
| tBu | tert-butyl |
| Trt | Trityl |
| Acm | Acetamidomethyl |
| Nvoc | 6-nitroveratryloxycarbonyl |
Q & A
Q. How can Fmoc-aminooxy-PFP ester be optimized for coupling reactions in solid-phase peptide synthesis (SPPS)?
this compound is typically used to introduce aminooxy groups into peptides for subsequent conjugation (e.g., oxime ligation). To optimize coupling:
- Use a 2–4-fold molar excess of the ester relative to the resin-bound peptide.
- Activate with 0.1 M HOBt/DIPEA in DMF to enhance reactivity .
- Monitor completion via Kaiser test or ninhydrin assay , adjusting reaction time (30–60 minutes) based on steric hindrance .
- For difficult sequences, pre-activate the ester with DIC/HOBt to improve efficiency .
Q. What are the recommended storage conditions to prevent hydrolysis of this compound?
Store the compound under anhydrous conditions at –20°C in a desiccator. Avoid exposure to moisture, as the PFP ester group is highly susceptible to hydrolysis, which reduces reactivity. Pre-dissolve aliquots in dry DMF for immediate use .
Advanced Research Questions
Q. How can site-specific oxime ligation be achieved using this compound in peptide-functionalized materials?
Site-specific ligation requires:
- pH control : Conduct reactions at pH 4.5–5.5 (acetate buffer) to favor oxime bond formation while minimizing side reactions .
- Protecting group strategy : Use orthogonal protecting groups (e.g., Alloc for lysine) to ensure aminooxy moieties remain unreacted until deprotection .
- Analytical validation : Confirm ligation efficiency via MALDI-TOF MS or HPLC-MS to detect mass shifts corresponding to conjugated molecules .
Q. How do steric and electronic effects influence the reactivity of this compound in branched peptide synthesis?
- Steric effects : Bulky residues (e.g., Trp, Tyr) near the coupling site may require extended reaction times (up to 2 hours) or elevated temperatures (40°C) .
- Electronic effects : Electron-deficient aminooxy groups exhibit faster coupling. Modify the peptide sequence or use microwave-assisted SPPS to overcome kinetic barriers .
- Troubleshooting : If coupling fails, substitute HOBt with OxymaPure for enhanced activation .
Q. What analytical methods are critical for assessing the purity and stability of this compound during long-term projects?
- HPLC : Use a C18 column with a gradient of 0.1% TFA in acetonitrile/water to detect hydrolysis byproducts (retention time shifts) .
- TLC : Monitor ester degradation on silica plates (eluent: 8:2 chloroform/methanol; UV visualization) .
- NMR : Track PFP ester integrity via ¹⁹F NMR (δ –152 to –155 ppm for intact ester) .
Q. How can competing side reactions (e.g., diketopiperazine formation) be minimized when incorporating this compound into cyclic peptides?
- Use pseudo-proline dipeptides or Hmb-protected residues to prevent cyclization during SPPS .
- Employ low-loading resins (0.2–0.4 mmol/g) to reduce intermolecular aggregation .
- Post-synthesis, purify via preparative HPLC with ion-pairing agents (e.g., TFA) to isolate target cyclic peptides .
Data Interpretation and Contradiction Analysis
Q. How should researchers resolve discrepancies in reported coupling efficiencies of this compound across studies?
- Variable factors : Compare solvent systems (DMF vs. NMP), activation reagents (DIC vs. HATU), and resin types (Wang vs. Rink amide). For example, DMF may reduce swelling in hydrophobic resins, lowering efficiency .
- Quantitative analysis : Standardize assays (e.g., UV quantification of Fmoc deprotection at 301 nm) to normalize efficiency metrics .
Q. Why do some studies report incomplete oxime ligation despite optimized conditions?
- Competing nucleophiles : Trace amines or residual water in buffers can quench aminooxy reactivity. Use molecular sieves or scavengers (e.g., tris(2-carboxyethyl)phosphine) to stabilize the reaction .
- Steric masking : Conformational rigidity in folded peptides may shield aminooxy groups. Introduce flexible linkers (e.g., PEG spacers) to improve accessibility 18.Fmoc-NH-PEG-CHO结构与应用00:38

Methodological Best Practices
Q. What are the key steps for synthesizing this compound in-house?
Aminooxy precursor synthesis : React hydroxylamine with Fmoc-Cl in dichloromethane (DCM) at 0°C .
Esterification : Treat the aminooxy intermediate with pentafluorophenol (PFP) and DCC in dry THF.
Purification : Isulate via flash chromatography (hexane/ethyl acetate) and validate purity by ¹H/¹⁹F NMR .
Q. How should researchers design controls for experiments involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

